(4-Azido-1H-indol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
79473-09-9 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(4-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-8-3-1-2-7-10(8)6(5-12-7)4-9(15)16/h1-3,5,12H,4H2,(H,15,16) |
InChI Key |
UIWLVLWTVJZBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CN2)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Azido 1h Indol 3 Yl Acetic Acid
Reactivity Profile of the Azido (B1232118) Moiety in (4-Azido-1H-indol-3-yl)acetic acid
The azide (B81097) functional group (-N₃) is a high-energy moiety that serves as a versatile precursor for a variety of chemical transformations. In the context of this compound, the azido group is the primary site of reactivity, enabling its participation in cycloaddition reactions and reduction to form amines. These reactions are fundamental in the fields of medicinal chemistry and bioconjugation.
Cycloaddition Reactions: Foundations of Click Chemistry
The azide group readily undergoes 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org This class of reactions is prized for its high efficiency, selectivity, and biocompatibility. wikipedia.orgtcichemicals.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgorganic-chemistry.org This reaction is characterized by its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed version, and its high regioselectivity. organic-chemistry.org The CuAAC reaction is robust, proceeding under a wide variety of conditions, including in aqueous environments, and tolerates a broad range of functional groups. organic-chemistry.orgacs.org
The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. acs.orgnih.gov This intermediate then rearranges to form the stable triazole ring. acs.orgnih.gov The use of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is crucial for the reaction's success. wikipedia.orgresearchgate.net Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be employed to stabilize the copper(I) catalyst and improve reaction outcomes. tcichemicals.comglenresearch.com
The reaction of this compound with an alkyne in the presence of a copper(I) catalyst would be expected to yield a 1,4-disubstituted 1,2,3-triazole derivative, linking the indole (B1671886) acetic acid moiety to another molecule via the stable triazole ring. This strategy is widely used for creating bioconjugates and complex molecular architectures.
For applications where the cytotoxicity of a copper catalyst is a concern, particularly in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. wikipedia.orgnih.gov The relief of ring strain provides the driving force for this [3+2] cycloaddition, which proceeds readily under physiological conditions. nih.gov
While generally slower than CuAAC, SPAAC is a highly effective and bioorthogonal conjugation method. wikipedia.orgresearcher.life The reaction of this compound with a strained alkyne, such as a cyclooctyne derivative, would lead to the formation of a triazole product, again providing a stable linkage between the indole moiety and a target molecule. This approach is particularly valuable for in vivo imaging and therapeutic applications. nih.gov
Both CuAAC and SPAAC reactions involving this compound result in the formation of stable 1,2,3-triazole derivatives. nih.govresearchgate.netnih.gov The Huisgen 1,3-dipolar cycloaddition, the uncatalyzed reaction between an azide and an alkyne, typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govwikipedia.orgorganic-chemistry.org In contrast, the copper-catalyzed version (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted product. nih.govwikipedia.org Ruthenium-catalyzed azide-alkyne cycloadditions, on the other hand, can selectively produce the 1,5-disubstituted regioisomer. nih.gov
| Reaction Type | Catalyst | Product(s) | Key Features |
| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Requires high temperatures, low regioselectivity nih.govwikipedia.orgorganic-chemistry.org |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High reaction rate, high regioselectivity, mild conditions nih.govwikipedia.orgorganic-chemistry.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Triazole | Bioorthogonal, no catalyst required, useful in living systems wikipedia.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition | Ruthenium | 1,5-disubstituted 1,2,3-triazole | High regioselectivity for the 1,5-isomer nih.gov |
Azide Reduction Reactions
The azido group can be readily reduced to a primary amine, providing a crucial synthetic route to amine-functionalized indole derivatives.
The reduction of azides to primary amines is a fundamental transformation in organic synthesis. nih.gov This can be achieved through various methods, including catalytic hydrogenation, metal hydride reduction (e.g., with lithium aluminum hydride), or the Staudinger reaction using phosphines. nih.govnih.govyoutube.com For a molecule like this compound, which contains other potentially reactive functional groups, chemoselective reduction methods are particularly important.
Recent advancements have introduced milder and more selective methods for azide reduction. For instance, a ruthenium(II)-catalyzed, visible light-induced azide reduction has been developed that is compatible with a wide array of functional groups, including carboxylic acids, alkenes, and alkynes. nih.gov Other methods include the use of dithiothreitol (B142953) (DTT) or thioacetic acid, which offer efficient and chemoselective reduction of azides to amines or amides, respectively, under mild conditions. researchgate.net The reduction of this compound would yield (4-Amino-1H-indol-3-yl)acetic acid, a valuable building block for further chemical modifications.
| Reagent/Method | Product | Conditions | Advantages |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine | Varies | Effective for many substrates organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Anhydrous, followed by aqueous workup | Powerful reducing agent youtube.com |
| Staudinger Reaction (e.g., PPh₃, H₂O) | Amine | Mild | Chemoselective nih.gov |
| Dithiothreitol (DTT) | Amine | Mild, aqueous | High chemoselectivity researchgate.net |
| Thioacetic Acid | Amide | Mild | Direct conversion to amide researchgate.net |
| Ru(II)/Visible Light | Amine | Mild, photochemically controlled | High functional group tolerance nih.gov |
Transformation to Phosphoramidates
The reaction of aryl azides with trivalent phosphorus compounds, such as phosphines or phosphites, is a well-established chemical transformation known as the Staudinger reaction. This reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then typically loses a molecule of dinitrogen (N₂) to yield an aza-ylide or, in the presence of water, hydrolyzes to form a primary amine and the corresponding phosphine (B1218219) oxide.
However, under specific conditions, the intermediate can be trapped to form stable phosphoramidates. While direct studies on this compound are not extensively detailed in this specific context, the general mechanism for aryl azides provides a clear pathway. The reaction involves the nucleophilic attack of the phosphite (B83602) on the terminal nitrogen of the azide group, leading to the formation of a phosphazide. This intermediate can then rearrange to form the stable phosphoramidate. This transformation is significant for modifying the properties of the parent molecule, potentially altering its solubility, stability, or biological activity.
Photoinduced Reactivity and Formation of Reactive Intermediates
Aryl azides, including this compound, are renowned for their photoreactive properties. thermofisher.com Upon exposure to ultraviolet (UV) light, the azide group undergoes photolysis, becoming a key tool in various biochemical studies. nih.gov This photoactivation converts a chemically stable molecule into a highly reactive one, allowing for the formation of covalent bonds with nearby molecules. thermofisher.comnih.gov
Nitrene Generation from Azides
The primary event in the photolysis of an aryl azide is the extrusion of a molecule of dinitrogen (N₂) and the generation of a highly reactive intermediate known as a nitrene. researchgate.net Nitrenes are electron-deficient species containing a neutral, monovalent nitrogen atom, making them extremely reactive and short-lived. researchgate.net
For this compound, irradiation with UV light (typically in the 265-275 nm range for simple aryl azides) would generate the corresponding 4-nitreno-1H-indol-3-yl)acetic acid. thermofisher.com This nitrene intermediate is the key species responsible for the subsequent crosslinking reactions. The photochemistry of aryl azides can be complex, but the generation of a nitrene is the foundational step for their application in photolabeling. researchgate.netnih.gov
Applications in Photolabeling and Crosslinking Research
The ability to generate a highly reactive nitrene upon photolysis makes this compound a valuable tool for photoaffinity labeling and crosslinking studies. nih.govbiologiachile.cl These techniques are used to identify and characterize transient molecular interactions, such as those between proteins, or between a protein and a ligand. nih.gov
In a typical experiment, the azido compound is introduced into a biological system. It can be designed to bind non-covalently to a specific site on a target biomolecule. Upon irradiation with UV light, the azide is converted into the nitrene, which then rapidly reacts with amino acid side chains or the peptide backbone in its immediate vicinity, forming a stable covalent bond. thermofisher.com This process effectively "captures" the interaction for subsequent analysis. The use of aryl azides as photo-crosslinkers is a well-established method for studying protein-protein and protein-ligand interactions both in vitro and in vivo. nih.govnih.gov
Table 1: Photoreactive Properties of Aryl Azides
| Property | Description | Reference |
|---|---|---|
| Activation | UV Light (typically 265-460 nm, depending on substituents) | thermofisher.com |
| Reactive Intermediate | Nitrene | researchgate.net |
| Primary Reaction | Nitrogen gas (N₂) extrusion | researchgate.net |
| Applications | Photoaffinity labeling, chemical crosslinking | nih.govbiologiachile.cl |
| Mechanism | The photogenerated nitrene inserts into C-H or N-H bonds or adds to double bonds of interacting molecules. | nih.gov |
Chemical Transformations Involving the Indole Core of this compound
The indole ring system is electron-rich and possesses its own characteristic reactivity, primarily involving electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is highly reactive towards electrophiles, estimated to be several orders of magnitude more reactive than benzene (B151609). nih.gov This high reactivity is due to the participation of the nitrogen lone pair in the π-electron system of the ring, which increases its electron density. quora.com
Reactivity at C-2 and C-3 Positions
In electrophilic aromatic substitution reactions, the indole ring shows a strong preference for substitution at the C-3 position. quora.comic.ac.uk This regioselectivity is explained by the greater stability of the cationic intermediate (Wheland intermediate) formed when the electrophile attacks at C-3 compared to attack at C-2. Attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the benzene portion of the molecule. ic.ac.uk
However, in the case of this compound, the C-3 position is already substituted with an acetic acid group. This blocks the most reactive site. Consequently, electrophilic attack is directed to the next most favorable position, which is typically the C-2 position. While the C-4 azido group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, the pyrrole (B145914) ring remains the more reactive part of the molecule. Therefore, further electrophilic substitution on this compound would be expected to occur primarily at the C-2 position. acs.orgrsc.org
Table 2: Regioselectivity of Electrophilic Substitution on Indole
| Position | Reactivity | Rationale | Reference |
|---|---|---|---|
| C-3 | Most reactive (in unsubstituted indole) | Forms the most stable cationic intermediate, preserving the aromaticity of the benzo ring. | quora.comic.ac.uk |
| C-2 | Second most reactive | Attack at this position leads to a less stable intermediate. Becomes the primary site if C-3 is blocked. | acs.orgrsc.org |
| Benzene Ring | Least reactive | The pyrrole ring is significantly more electron-rich and nucleophilic. | quora.com |
Influence of the Azido and Acetic Acid Substituents on Regioselectivity
The reactivity of the indole ring in this compound is significantly modulated by the electronic properties of its substituents. The indole nucleus is an electron-rich aromatic system, typically prone to electrophilic substitution, with the C3 position being the most nucleophilic. However, in this compound, the C3 position is already occupied by the acetic acid side chain.
The azido group (–N₃) at the C4 position exerts a strong influence on the molecule's reactivity. It acts primarily as an electron-withdrawing group through inductive effects, which deactivates the benzene portion of the indole nucleus toward electrophilic attack. This deactivation is a known phenomenon for substituents on aromatic rings. nih.gov The acetic acid group at C3 also possesses electron-withdrawing character, further influencing the electron distribution within the ring system. Consequently, electrophilic substitution reactions are less facile than on an unsubstituted indole. The most likely sites for such reactions would be the N1 position (the indole nitrogen) or, to a lesser extent, the C2 position. The regioselectivity will be dictated by the specific reaction conditions and the nature of the electrophile.
N-Alkylation and N-Functionalization of the Indole Nitrogen
The nitrogen atom (N1) of the indole ring in this compound is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles in N-alkylation and N-functionalization reactions.
Commonly, these reactions are carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) being particularly effective for the N-alkylation of indoles. nih.gov The reaction proceeds by deprotonating the indole nitrogen, followed by a nucleophilic attack on an alkyl halide or another electrophile. For the successful N-functionalization of this compound, it may be necessary to first protect the carboxylic acid group of the acetic acid side chain, for instance, as an ester. nih.gov This prevents the base from deprotonating the more acidic carboxylic proton, which would interfere with the desired N-functionalization.
Oxidation and Reduction Chemistry of the Indole Nucleus
The indole nucleus of this compound is susceptible to both oxidation and reduction, although the azido group is often more reactive under reducing conditions.
Oxidation: The C2=C3 double bond of the indole ring is a common site for oxidation. For the parent compound, indole-3-acetic acid, oxidation by peroxidase enzymes leads to the formation of various oxidation products. nih.gov It is plausible that this compound would undergo similar oxidative transformations, potentially yielding oxindole (B195798) derivatives. The specific products would depend on the oxidizing agent and reaction conditions.
Reduction: The azido group is highly susceptible to reduction, providing a straightforward pathway to synthesize the corresponding amine, (4-Amino-1H-indol-3-yl)acetic acid. This transformation can be achieved under mild conditions using various reagents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). The reduction of the azido group is typically chemoselective, leaving the indole nucleus and the carboxylic acid intact. Reduction of the indole ring itself requires more forcing conditions and is a less common transformation.
Derivatization of the Acetic Acid Side Chain of this compound
The carboxylic acid moiety of the acetic acid side chain is a versatile functional group that allows for a wide range of derivatization reactions. These transformations are fundamental for creating libraries of related compounds, such as amides and esters, for various research applications.
Carboxylic Acid Activation and Coupling Reactions
To facilitate reactions with weak nucleophiles like amines and alcohols, the carboxylic acid group must first be "activated". bachem.com This process involves converting the hydroxyl (–OH) group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. luxembourg-bio.com Numerous methods exist for carboxylic acid activation, often leading to the formation of reactive intermediates like acyl halides, anhydrides, or active esters. researchgate.netgrowingscience.com These intermediates can then be reacted in situ with the desired nucleophile. researchgate.net
Amide Bond Formation
The formation of an amide bond is a crucial reaction, often employed in medicinal chemistry and peptide synthesis. growingscience.com This is achieved by coupling the activated carboxylic acid of this compound with a primary or secondary amine. The reaction is typically mediated by a coupling reagent. luxembourg-bio.com A wide array of such reagents has been developed to promote efficient amide bond formation while minimizing side reactions like racemization. bachem.com
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used. They form active esters that readily react with amines. growingscience.com These reactions are typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.com
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity. growingscience.com
| Reagent Class | Example | Abbreviation | Typical Base | Key Features |
|---|---|---|---|---|
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | None or DMAP (catalyst) | Inexpensive; byproduct (DCU) is poorly soluble. luxembourg-bio.com |
| Carbodiimide | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | None or DMAP (catalyst) | Water-soluble byproduct, easy removal. bachem.com |
| Uronium Salt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA, NMM | High efficiency, fast reaction rates, low racemization. bachem.comgrowingscience.com |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA, NMM | Effective but produces carcinogenic HMPA as a byproduct. |
Esterification and Etherification
Esterification: The carboxylic acid side chain can be converted into an ester through several methods. The most direct is Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, although this method requires harsh conditions. Milder methods are often preferred, such as reaction with an alkyl halide in the presence of a base. A particularly versatile method for synthesizing esters from carboxylic acids and alcohols is the Mitsunobu reaction. rsc.org This reaction utilizes a phosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to activate the alcohol for nucleophilic attack by the carboxylate. rsc.org
Etherification: The term "etherification" typically refers to the formation of an ether from an alcohol. A carboxylic acid cannot be directly converted to an ether in a single step. However, the acetic acid side chain could be reduced to the corresponding alcohol, 2-(4-Azido-1H-indol-3-yl)ethanol, which could then undergo etherification, for example, through the Williamson ether synthesis. This two-step process (reduction followed by etherification) represents an indirect pathway to ether derivatives starting from this compound.
Decarboxylation Pathways
The decarboxylation of indole-3-acetic acid and its derivatives, which involves the removal of the carboxyl group as carbon dioxide, is a significant transformation. While specific studies on the decarboxylation of this compound are not extensively documented, the reaction pathways can be inferred from established methods for related indole carboxylic acids. butlerov.comresearchgate.net The process typically requires energy input in the form of heat or the use of catalysts. butlerov.com
Common methods for the decarboxylation of indole-3-carboxylic acids include thermal decomposition, often in the presence of a high-boiling solvent like quinoline, sometimes with a copper salt catalyst. butlerov.com Metal-free conditions have also been developed, utilizing bases like potassium carbonate or the promoting effect of solvents like acetonitrile (B52724). researchgate.net In biological contexts, decarboxylation is an enzymatic process. For instance, indolepyruvate decarboxylase is a key enzyme in the biosynthesis of indole-3-acetic acid in some bacteria, catalyzing the decarboxylation of indole-3-pyruvic acid. nih.gov
The presence of the 4-azido group, an electron-withdrawing substituent, on the indole ring may influence the rate and conditions of decarboxylation compared to unsubstituted indole-3-acetic acid. However, drying of indole-3-acetic acid in a heated oven has been noted to cause some decarboxylation to form skatole, indicating the compound's susceptibility to this reaction under relatively mild thermal stress. orgsyn.org
| Method | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Thermal Decarboxylation | Quinoline, Copper Salts | Heating | 4-Azido-3-methyl-1H-indole (Skatole derivative) | butlerov.com |
| Base-Catalyzed | K₂CO₃ | Heating in a suitable solvent | 4-Azido-3-methyl-1H-indole | researchgate.net |
| Solvent-Promoted | Acetonitrile | Heating under basic conditions | 4-Azido-3-methyl-1H-indole | researchgate.net |
| Transition Metal-Catalyzed | Various (e.g., Pd, Cu, Zn) | Heating, specific ligands | 4-Azido-3-methyl-1H-indole | butlerov.comillinois.edu |
Compatibility and Orthogonality of Multiple Reactive Sites in this compound
The concept of orthogonality in chemistry refers to the ability to perform a specific reaction on one functional group in a molecule without affecting other functional groups. researchgate.net this compound is an excellent example of a molecule where the principles of orthogonal reactivity can be applied, due to the distinct reactivity of its carboxylic acid, aryl azide, and indole N-H groups.
Reactivity of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification (with an alcohol under acidic conditions) or amidation (with an amine using a coupling agent). These reactions are generally performed under conditions that are mild enough not to affect the relatively stable aryl azide or the indole N-H group, which typically requires a strong base for deprotonation.
Reactivity of the Aryl Azide Group: The azide group is a versatile functional handle known for its highly specific and efficient reactions.
Staudinger Reduction: Aryl azides can be selectively reduced to primary amines using phosphines, such as triphenylphosphine, in a two-step process involving the formation of an iminophosphorane followed by hydrolysis. organic-chemistry.orgwikipedia.org This reaction is exceptionally mild and chemoselective, leaving the carboxylic acid and indole moieties untouched. thermofisher.comchemistry-reaction.com
Azide-Alkyne Cycloaddition (Click Chemistry): The azide group can undergo a highly efficient and specific copper(I)-catalyzed cycloaddition with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction, a cornerstone of "click chemistry," is renowned for its high yield, specificity, and compatibility with a wide range of functional groups, including carboxylic acids. interchim.frnih.gov It proceeds under mild, often aqueous, conditions. organic-chemistry.org
Catalytic Hydrogenation: The azide can also be reduced to an amine via catalytic hydrogenation (e.g., using Pd/C and H₂). thieme-connect.de This method is effective but may be less chemoselective than the Staudinger reduction, as the conditions could potentially affect other reducible groups if present. organic-chemistry.org
Reactivity of the Indole N-H Group: The indole nitrogen can be functionalized through N-alkylation or N-acylation. These reactions typically require a base to deprotonate the N-H group, and the choice of base and reaction conditions would be crucial to avoid side reactions with the carboxylic acid. For instance, using a strong base could lead to deprotonation of both the N-H and the carboxylic acid, potentially leading to a mixture of products if an electrophile is introduced.
The distinct reactivity profiles of these three groups allow for a modular approach to the synthesis of more complex molecules. One could, for example, first perform a click reaction on the azide group, then form an amide bond at the carboxylic acid, and finally alkylate the indole nitrogen, all in a controlled, stepwise manner.
| Functional Group | Reaction | Reagents | Orthogonal To | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Aryl Azide, Indole N-H | libretexts.orgmsu.edu |
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Aryl Azide, Indole N-H | nih.gov | |
| Aryl Azide | Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Carboxylic Acid, Indole N-H | wikipedia.orgthermofisher.com |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) source | Carboxylic Acid, Indole N-H | organic-chemistry.orgnih.gov | |
| Catalytic Hydrogenation | H₂, Pd/C | Carboxylic Acid (typically) | thieme-connect.deorganic-chemistry.org | |
| Indole N-H | N-Alkylation | Alkyl Halide, Base (e.g., NaH) | Aryl Azide (conditions may affect COOH) | nih.gov |
Mechanistic and Theoretical Investigations of 4 Azido 1h Indol 3 Yl Acetic Acid Chemistry
Computational Chemistry Approaches to Azidoindole Reactivity.nih.gov
Computational chemistry serves as a powerful tool for investigating molecular structures, properties, and reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone. cuny.edu For azidoindoles, these methods can elucidate the stability, electronic structure, and potential reaction pathways.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and reaction pathways of molecules. For the parent compound, 1H-indole-3-acetic acid (IAA), DFT calculations have been employed to optimize its geometry, both as a monomer and as a hydrogen-bonded dimer. researchgate.netunicamp.br Studies comparing different computational levels have found that B3LYP and SVWN methods are effective for optimizing the geometry of IAA and its dimers. unicamp.br These foundational calculations are essential for understanding the more complex (4-Azido-1H-indol-3-yl)acetic acid.
The primary reactivity of the azido (B1232118) group involves 1,3-dipolar cycloadditions and thermal or photochemical decomposition to a highly reactive nitrene intermediate, which can undergo various subsequent reactions. DFT studies are instrumental in exploring these pathways. For instance, the activation barriers for 1,3-dipolar cycloadditions between azides and various dipolarophiles, like strained alkynes, have been extensively studied using DFT. researchgate.net These studies reveal that reactivity is influenced by factors such as ring strain and electronic substitution, with the energetic penalties of distorting the reactants into the transition state geometry being a key determinant. researchgate.net
In the context of this compound, DFT could be used to model its reaction with alkynes (a "click" reaction) to form a triazole-substituted indole (B1671886). The calculations would predict the activation energies for the formation of the two possible regioisomers (1,4- and 1,5-disubstituted triazoles), providing insight into the reaction's regioselectivity. Furthermore, DFT can model the decomposition of the azide (B81097) to the corresponding nitrene and map out the potential energy surfaces for subsequent reactions like C-H insertion or ring expansion.
MD simulations of acetic acid in aqueous solutions have been used to study its association and the formation of hydrogen-bonded dimers and larger clusters. researchgate.net For this compound, MD simulations could model its interaction with solvent molecules, such as water, to understand its solubility and conformational preferences. More complex simulations could investigate its binding to a biological target, such as a protein receptor or enzyme active site. nih.govmdpi.com These simulations would track the compound's movement and orientation within the binding pocket, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-stacking) that stabilize the complex. Such insights are invaluable for understanding its potential biological activity and for the rational design of derivatives with improved properties.
Spectroscopic Characterization of this compound and its Derivativesresearchgate.netresearchgate.net
Spectroscopic methods are essential for confirming the identity and structure of newly synthesized compounds. A combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive characterization of the molecular structure.
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.
¹H NMR: The ¹H NMR spectrum of the parent indole-3-acetic acid shows characteristic signals for the indole ring protons and the methylene (B1212753) protons of the acetic acid side chain. hmdb.ca The introduction of the electron-withdrawing azido group at the C4 position of the indole ring would cause significant changes in the chemical shifts of the remaining aromatic protons (H5, H6, and H7). These protons would be expected to shift downfield due to the deshielding effect of the azide. The coupling patterns between these protons would also be altered, providing definitive evidence for the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, a key signal would be the carbon atom directly attached to the azido group (C4). This carbon would experience a significant downfield shift compared to the corresponding carbon in indole-3-acetic acid.
¹⁵N NMR: Given the presence of four nitrogen atoms (one in the indole ring and three in the azide group), ¹⁵N NMR spectroscopy can be particularly informative. The azide group gives rise to three distinct nitrogen signals. researchgate.net The chemical shifts of these nitrogens are highly characteristic and can confirm the presence and electronic environment of the azide moiety.
Table 1: Predicted ¹H NMR Spectral Data for the Aromatic Region of this compound vs. Experimental Data for Indole-3-acetic acid
| Proton | Indole-3-acetic acid (Experimental δ, ppm) | This compound (Predicted Shift) | Predicted Multiplicity |
|---|---|---|---|
| H2 | ~7.22 | Slightly downfield | s |
| H4 | ~7.15 | - (Substituted) | - |
| H5 | ~7.08 | Downfield | d |
| H6 | ~7.18 | Downfield | t |
| H7 | ~7.60 | Slightly downfield | d |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₄O₂), the calculated molecular weight is approximately 216.19 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) or electrospray ionization tandem MS (ESI-MS/MS) would be highly characteristic. jabonline.in A primary and diagnostic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene radical cation. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da), and cleavage of the side chain to produce the stable 4-azido-indolyl-methyl cation. The fragmentation of the parent compound, indole-3-acetic acid, typically proceeds via decarboxylation to yield a prominent ion at m/z 130, corresponding to the skatole cation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Structure | Fragment Lost |
|---|---|---|
| 216 | [M]⁺ or [M+H]⁺ | - |
| 188 | [M-N₂]⁺ | N₂ |
| 171 | [M-COOH]⁺ | COOH |
| 143 | [M-N₂-COOH]⁺ | N₂, COOH |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. nist.gov The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻), which typically appears in the region of 2160–2120 cm⁻¹. researchgate.net
Other expected absorptions would be similar to those of indole-3-acetic acid, including a broad band for the O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹), the N-H stretch of the indole ring (around 3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and various C=C and C-H bands for the aromatic ring. researchgate.net
Table 3: Key Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3300-2500 | O-H Stretch | Carboxylic Acid O-H |
| 2160-2120 | Asymmetric N₃ Stretch | Azide |
| ~1700 | C=O Stretch | Carboxylic Acid C=O |
| 1600-1450 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Details
The precise solid-state structure of a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physical properties and intermolecular interactions. As of this review, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. However, analysis of closely related functionalized indole structures provides significant insight into the likely crystallographic features of the title compound.
For instance, studies on various substituted indoles reveal common packing motifs, such as the formation of hydrogen-bonded dimers. In a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the molecules form cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are further linked by N-H···O interactions involving the indole nitrogen and adjacent methoxy (B1213986) groups, creating a complex supramolecular architecture. nih.gov Similarly, the crystal structure of 4-chloroindole-3-acetic acid, a halogenated analog of the title compound, would provide critical data, though detailed parameters are not widely available. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are often used to complement experimental X-ray data. DFT calculations can predict molecular geometries, bond lengths, and angles with high accuracy, which generally show good agreement with experimental values obtained from crystallography. nih.govresearchgate.netmdpi.com For a series of cyano-1-(phenylsulfonyl)indoles, DFT calculations effectively modeled the molecular structures, confirming the geometries determined by X-ray diffraction. mdpi.com Such computational approaches would be invaluable for predicting the structure of this compound in the absence of experimental data.
Below is a representative table of crystallographic data for a substituted indole derivative, showcasing the type of information obtained from X-ray analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H9NO3 |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (Å3) | 903.55(8) |
| Z (molecules/unit cell) | 4 |
Elucidation of Reaction Mechanisms for Azidation and Transformations
Understanding the reaction mechanisms involved in the synthesis and subsequent transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The introduction of the azide group onto the indole scaffold and its further reactions can proceed through several distinct pathways, including radical, metal-mediated, and nucleophilic processes.
Radical azidation is a prominent method for functionalizing indole rings. mdpi.com This pathway typically involves the generation of a highly reactive azidyl radical (N₃•) from a suitable precursor. Common sources for the azidyl radical include sodium azide (NaN₃) in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), or the homolytic cleavage of an iodine-azide (I-N₃) bond. mdpi.com
The reaction mechanism commences with the formation of the azidyl radical, which then attacks the electron-rich indole nucleus. For an indole-3-acetic acid substrate, the position of radical attack is governed by the electronic properties of the indole ring. The C3 position is intrinsically the most nucleophilic site; however, since it is already substituted, the radical attack is directed to other positions on the ring. The azidyl radical can add to the C2 position, leading to dearomatization and the formation of an indolyl radical intermediate. Subsequent steps, such as oxidation and rearomatization, would lead to the final azidated product. The regioselectivity (e.g., C2 vs. C4 vs. C6) is influenced by the stability of the resulting radical intermediate and the specific reaction conditions. mdpi.com
Transition metals, including copper (Cu), iron (Fe), and manganese (Mn), play a pivotal role in catalyzing the azidation of indoles, often proceeding via radical pathways. mdpi.com A general catalytic cycle for a metal-mediated azidation of an indole substrate can be proposed.
Oxidation of Metal Catalyst: The cycle may begin with the oxidation of the metal catalyst (e.g., Cu(I) to Cu(II)) by an external oxidant.
Formation of Azide Species: The higher-valent metal species reacts with an azide source, such as NaN₃ or trimethylsilyl (B98337) azide (TMSN₃), to generate either a free azidyl radical or a metal-azide complex (e.g., LₙM-N₃).
Reaction with Indole: The highly reactive azide species attacks the indole substrate. In the context of a directed C-H activation process, the substrate may first coordinate to the metal center, guiding the azidation to a specific position, such as C4. For instance, palladium-catalyzed C-H functionalization often involves a directing group strategy to achieve high regioselectivity. acs.org
Product Formation and Catalyst Regeneration: Following the azidation step, the product is released, and the metal catalyst is regenerated to its initial oxidation state, completing the catalytic loop. This regeneration can occur through a reductive elimination step or by reaction with another component in the mixture.
This generalized cycle highlights the key roles of the metal in facilitating the formation of the reactive azide species and potentially controlling the regiochemical outcome of the reaction.
Detailed kinetic and thermodynamic data for the specific azidation of indole-3-acetic acid to form the 4-azido derivative are not extensively available in the reviewed literature. However, studies on related indole reactions provide a framework for understanding the factors that would govern these parameters.
Kinetic studies on the nitrosation of 3-substituted indoles, including indole-3-acetic acid, have shown that the reactions can be reversible and that the rates are atypically insensitive to medium acidity, suggesting complex mechanistic pathways. rsc.org Similarly, investigations into the acid-catalyzed hydrogen exchange on the indole ring reveal the influence of solvent composition and catalyst on the relative rates of reaction at different positions. rsc.org For the azidation reaction, kinetic analysis would be essential to determine the rate law, reaction order with respect to the indole, azide source, and catalyst, and to calculate the activation energy (Ea), which would provide insight into the energy barrier of the rate-determining step.
Thermodynamic studies, such as those performed on the hydrogenation of indole derivatives, are critical for determining the feasibility of a reaction by measuring properties like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. hbku.edu.qaosti.gov The azidation of the indole ring is generally an exothermic process. Computational chemistry, using methods like Density Functional Theory (DFT), serves as a powerful tool to estimate these thermodynamic parameters and to calculate the energy barriers of proposed reaction pathways, thereby predicting both kinetic and thermodynamic products. nih.govunimi.it DFT calculations on the 1,3-dipolar cycloaddition of azides, for example, have been used to model reaction pathways and determine that uncatalyzed reactions may have very high energy barriers, indicating the need for catalysis or activation. nih.gov
Structure-Reactivity Relationships in Azidoindole-Carboxylic Acid Systems
The reactivity of the indole nucleus is strongly influenced by its substituents, which dictate the regioselectivity and rate of chemical transformations. In the this compound system, the interplay between the indole core, the C3-acetic acid group, and the C4-azido group defines its chemical behavior.
The indole ring is an electron-rich aromatic system, with the highest electron density typically at the C3 position. The presence of the acetic acid side chain at C3 satisfies this intrinsic reactivity. The azidation at the C4 position is therefore a result of electrophilic or radical attack on the benzene (B151609) portion of the indole. The outcome of such reactions is governed by the combined directing effects of the pyrrole (B145914) ring fusion and any substituents present.
An important concept in modifying indole reactivity is "umpolung," or the reversal of polarity. For example, the activation of indole with molecular iodine (I₂) can change the character of the C3 position, facilitating regioselective C-3 azidation under metal-free conditions. nih.govrsc.org This principle could be adapted to control functionalization on a pre-functionalized indole ring.
The relationship between the structure and the chemical reactivity is summarized in the table below.
| Structural Feature | Influence on Reactivity | Example/Consequence |
|---|---|---|
| Indole Nitrogen (N-H) | Acts as a powerful electron-donating group, activating the ring towards electrophilic substitution, particularly at C3. | Facilitates the overall high reactivity of the indole system. nih.gov |
| C3-Acetic Acid Group | Deactivating group via resonance withdrawal from the pyrrole ring, but its primary effect is blocking the most reactive site (C3). Directs further substitution to the benzene ring portion. | Substitution occurs at other positions like C2, C4, C5, C6, or C7. |
| C4-Azido Group | The azide group is an electron-withdrawing group by induction but can be a weak donating group by resonance. Its net effect modulates the reactivity of the benzene portion of the indole. | Influences the site of any subsequent electrophilic aromatic substitution reactions. |
| Substituent at C3 (General) | Directs the regioselectivity of further functionalization. Radical-stabilizing groups (e.g., ester, ketone) can promote C2 azidation. mdpi.com | The nature of the C3 side chain is a key determinant in the synthesis of 2-azido or other substituted indoles. |
Applications of 4 Azido 1h Indol 3 Yl Acetic Acid As a Chemical Biology Probe
Role in Activity-Based Protein Profiling (ABPP) and Target Identification Research
Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families in complex biological samples. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag. The azide (B81097) group can serve as a handle for the subsequent attachment of a reporter tag via click chemistry.
A search of the scientific literature did not yield any studies in which (4-Azido-1H-indol-3-yl)acetic acid was employed as a probe in activity-based protein profiling or for the purpose of target identification.
Design of Covalent Probes Utilizing Azide Reactivity
The design of covalent probes is a cornerstone of chemical biology, enabling the permanent labeling and subsequent identification of target biomolecules. This compound is exceptionally well-suited for this purpose due to its arylazide functional group. Aryl azides are photo-reactive; upon exposure to ultraviolet (UV) light, they release dinitrogen gas and form a highly reactive nitrene intermediate. mdpi.com This nitrene can then form a covalent bond with nearby amino acid residues in a protein's binding pocket, effectively creating a permanent link between the probe and its target. mdpi.com
This process, known as photoaffinity labeling, is a powerful strategy for identifying and characterizing ligand-binding proteins. mdpi.comnih.gov The design of a successful photoaffinity probe hinges on several key criteria: it must maintain high affinity for its target, its photoreactive group must be positioned to react within the binding site, and the probe should be stable in the dark. mdpi.com Research on azido-IAA analogs, including the 4-azido isomer, has shown that they retain biological activity comparable to the natural hormone, indicating that the azido (B1232118) substitution does not significantly hinder binding to target proteins. nih.gov
The versatility of the azide group extends beyond photoaffinity labeling. It is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide can participate in highly specific and efficient "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to the probe after it has bound to its target. This two-step approach provides greater flexibility in experimental design and can reduce potential steric hindrance from a bulky reporter group during the initial binding event.
Development of this compound-Derived Chemical Tools for Biological Systems
The unique chemical properties of this compound make it a versatile scaffold for the creation of sophisticated chemical tools designed to probe and manipulate biological systems with high precision.
Design of Probes for Specific Molecular Interactions in Research
Building upon its role as a photoaffinity label, this compound can be strategically modified to investigate specific molecular interactions beyond simple binding events. The core principle is to leverage the indole-3-acetic acid structure as a targeting moiety for proteins that recognize it, while the azido group serves as a reactive handle for covalent capture or further functionalization.
The design of these probes is guided by the biological question at hand. For example, to study protein-protein interactions that are modulated by auxin binding, a probe derived from 4-azido-IAA could be used in cross-linking mass spectrometry studies. After the probe binds to its primary target and is photo-activated, the nitrene intermediate could potentially cross-link to an adjacent, interacting protein. Subsequent proteomic analysis would reveal not only the direct binding partner but also the components of the larger protein complex.
Furthermore, while much of the research has focused on auxin-binding proteins in plants, the indole (B1671886) scaffold is a common motif in many biologically active molecules. nih.gov Therefore, probes derived from this compound could potentially be adapted to study other indole-binding proteins in different organisms by modifying the parent molecule to enhance affinity for the new target. The inherent reactivity of the azide allows for a modular approach to probe design, where the targeting portion and the reactive/reporter portion can be independently optimized.
Creation of Multifunctional Chemical Probes
A significant advancement in chemical biology is the development of multifunctional probes that incorporate several key features into a single molecule. This compound is an excellent starting point for such probes. A typical multifunctional probe based on this compound would contain:
A targeting moiety: The indole-3-acetic acid structure itself, which directs the probe to auxin-binding sites.
A reactive group: The photo-activatable azide, which allows for covalent attachment to the target protein.
A reporter tag or secondary reactive handle: This can be introduced via the azide group using click chemistry. For example, an alkyne-containing fluorophore could be "clicked" onto the azide to allow for visualization of the target protein. Alternatively, an alkyne-biotin tag could be attached to facilitate affinity purification of the labeled protein and its binding partners.
This modular design allows for a variety of applications with a single core probe. A researcher could first use the probe in a photoaffinity labeling experiment to identify the target protein. Then, using the same probe, they could attach a fluorescent tag via a click reaction to visualize the subcellular localization of the target in living cells. This approach, combining target identification and cellular imaging capabilities in one tool, significantly enhances the efficiency and scope of biological investigations. The development of such probes based on the this compound scaffold holds great promise for a deeper understanding of complex biological systems.
Advancements in Microscopic and Imaging Techniques Facilitated by Azido-Functionalized Probes
Azido-functionalized probes, including this compound, have become pivotal in advancing modern microscopic and imaging techniques, enabling the visualization of biological molecules and processes with unprecedented detail in living systems. nih.gov
The small size of the azide group is a key advantage, as it is minimally perturbing to the structure and function of the biomolecule it is attached to. This allows for more accurate tracking of the molecule's natural behavior within the cell. The true power of the azide, however, lies in its ability to participate in bioorthogonal "click" reactions. By metabolically incorporating an azide-tagged molecule like an amino acid or sugar into cellular components, researchers can then introduce a probe with a complementary alkyne-functionalized fluorophore. nih.gov The subsequent click reaction covalently attaches the bright fluorescent tag to the molecule of interest, allowing for its visualization using techniques like confocal microscopy. nih.gov This has been successfully used to image newly synthesized proteins and glycans in live cells.
Furthermore, this compound itself has been identified as a fluorescent photoaffinity labeling agent. nih.gov Studies on various ring-substituted indole-3-acetic acids have shown that many of these derivatives fluoresce, with emission wavelengths typically in the 345-370 nm range. nih.gov This intrinsic fluorescence, combined with its photo-reactive properties, opens up the possibility of direct imaging applications. A probe like 4-azido-IAA could potentially be used to label its target protein and be visualized directly without the need for a secondary fluorescent tag, simplifying experimental workflows.
More advanced techniques also leverage the unique properties of azides. For example, azido push-pull chromophores can be photoactivated, converting them from a "dark" state to a brightly fluorescent state upon illumination. mdpi.com This process can be harnessed for super-resolution microscopy techniques like PALM and STORM. Additionally, the photoactivation can lead to the probe covalently binding to nearby biomolecules, a technique known as fluorogenic photoaffinity labeling. mdpi.com These cutting-edge methods, all reliant on the versatile chemistry of the azide group, are pushing the boundaries of what can be seen and understood within the living cell.
Advanced Research Directions and Future Perspectives in 4 Azido 1h Indol 3 Yl Acetic Acid Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of (4-Azido-1H-indol-3-yl)acetic acid and its derivatives is pivotal for unlocking their full potential. Current research is focused on developing more efficient and selective synthetic methodologies.
Catalyst Development for Chemo-, Regio-, and Stereoselective Azidation
The introduction of the azide (B81097) group onto the indole (B1671886) ring with high control over its position (regioselectivity) and spatial orientation (stereoselectivity) is a significant challenge. Researchers are actively developing novel catalysts to achieve this.
Recent advancements include the use of transition metal catalysts, such as cobalt, for directing the amidation of C-H bonds on the indole ring. mdpi.comresearchgate.net These methods offer an atom-economical approach to installing nitrogen-containing functional groups. For instance, cobalt(III)-catalyzed reactions have been shown to facilitate the indolization of various precursors, leading to substituted indoles. mdpi.com The development of catalysts that can selectively activate a specific C-H bond on the indole nucleus in the presence of the acetic acid side chain is a key area of investigation.
Furthermore, metal-free catalytic systems are gaining attention. For example, iodine-mediated regioselective C-3 azidation of indoles has been demonstrated, offering a milder and more environmentally friendly alternative to some metal-catalyzed processes. rsc.org The development of catalysts that can selectively direct azidation to the C-4 position of the indole ring, while tolerating the acetic acid moiety, remains an active area of research.
Table 1: Catalyst Systems for Indole Functionalization
| Catalyst System | Transformation | Selectivity | Reference |
| Cobalt(III) Complexes | C-H Amidation/Indolization | Regioselective | mdpi.comresearchgate.net |
| Iodine (I₂) | C-3 Azidation | Regioselective | rsc.org |
| Boron Lewis Acids | N-carboxamidation | Chemoselective | scispace.com |
| Palladium Complexes | Cross-dehydrogenative coupling | Regio- and Stereoselective | mdpi.com |
Flow Chemistry and Automated Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages for the synthesis of complex molecules like this compound. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety (especially when handling potentially explosive azides), and easier scalability. bohrium.comsoci.orgresearchgate.net
The synthesis of indole derivatives has been successfully demonstrated using flow chemistry, including Fischer indole synthesis and other cyclization reactions. nih.govnih.gov Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time analysis, are being developed to rapidly generate libraries of this compound analogs. bohrium.comnih.gov This high-throughput approach can accelerate the discovery of new compounds with desired biological activities or material properties.
Exploration of Expanded Reactivity Profiles for the Azidoindole-Acetic Acid Scaffold
The this compound scaffold possesses two key reactive sites: the azide group and the indole nucleus with its acetic acid side chain. Understanding and exploiting the reactivity of these moieties, both independently and in concert, is crucial for developing new applications.
Beyond Click Chemistry: New Transformations of the Azide Group
While the azide group is well-known for its participation in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) to form triazoles, its reactivity extends far beyond this popular transformation. scripps.edueurekalert.orgsciencedaily.comresearchgate.net
Researchers are exploring other reactions of the azide group on the indole scaffold, such as:
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) allows for the formation of an amide bond under mild, biocompatible conditions.
Azide Reductions: The azide can be selectively reduced to a primary amine, providing a handle for further functionalization.
Cycloadditions with other partners: Azides can react with various other unsaturated compounds besides alkynes, leading to a diverse range of heterocyclic structures. researchgate.net
Nitrene Chemistry: Photochemical or thermal decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo a variety of C-H insertion and cyclization reactions.
These alternative transformations significantly expand the chemical space accessible from the this compound precursor.
Table 2: Reactivity of the Azide Functional Group
| Reaction Type | Reactant | Product | Key Features | Reference |
| Click Chemistry (CuAAC/SPAAC) | Alkyne | Triazole | High efficiency, mild conditions | scripps.edueurekalert.orgsciencedaily.comresearchgate.net |
| Staudinger Ligation | Phosphine | Amide | Biocompatible | eurekalert.org |
| Reduction | Reducing Agent | Amine | Versatile intermediate | |
| Nitrene Insertion | C-H bond | Aminated product | C-H functionalization |
Synergistic Reactivity of the Indole and Acetic Acid Moieties
The indole nucleus and the acetic acid side chain can exhibit synergistic reactivity, where the presence of one group influences the chemical behavior of the other. The carboxylic acid group, for instance, can act as an internal catalyst or directing group for reactions on the indole ring.
Furthermore, the indole ring itself is a versatile platform for various chemical transformations. nih.gov The development of methods that functionalize other positions of the indole ring (e.g., C-2, C-5, C-6, or C-7) in the presence of the 4-azido and 3-acetic acid substituents is an area of active research. frontiersin.org This would allow for the creation of highly complex and diverse molecular architectures based on the this compound scaffold. The interplay between the electron-donating nature of the indole nitrogen and the electronic effects of the azide and acetic acid groups can be harnessed to control the regioselectivity of these further functionalizations.
Advanced Applications in Systems Chemical Biology
The unique structural features of this compound make it a promising tool for systems chemical biology. This field aims to understand complex biological systems using small molecule probes.
The indole-3-acetic acid portion of the molecule mimics the natural plant hormone auxin, suggesting that the compound could be used to probe and modulate biological pathways regulated by auxins in plants and other organisms. wikipedia.orgdrugbank.com The azide group serves as a versatile chemical handle for "click" reactions, allowing the molecule to be attached to reporter tags (like fluorescent dyes or biotin) or to be immobilized on solid supports for affinity chromatography experiments.
This dual functionality allows for a range of applications, including:
Target Identification: By attaching the molecule to a solid support, it can be used to "fish out" and identify proteins that bind to the indole-3-acetic acid scaffold.
Activity-Based Protein Profiling (ABPP): The azide can be used to covalently label enzymes or receptors that interact with the molecule, allowing for their identification and characterization within a complex biological mixture.
Imaging and Tracking: By attaching a fluorescent dye, the molecule's localization and movement within cells and tissues can be visualized, providing insights into its mechanism of action.
The development of photo-crosslinkable derivatives of this compound, where the azide group is replaced with a more reactive photophore, could further enhance its utility in mapping protein-ligand interactions within living systems.
High-Throughput Screening Platform Development Using Azidoindoles
The development of high-throughput screening (HTS) platforms is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov These platforms often utilize automated liquid handling, advanced plate readers, and sophisticated data analysis to screen thousands of compounds efficiently. The integration of azidoindoles, such as this compound, into HTS assays represents a significant advancement for identifying and characterizing molecular interactions.
The utility of this compound in HTS lies in the chemical reactivity of its azide group. This functional group can act as a photoaffinity label or as a handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." In a typical HTS setup, a library of compounds could be screened for their ability to inhibit the binding of an azidoindole probe to a target protein. Alternatively, the azidoindole itself can be used to screen for unknown protein targets.
A potential HTS workflow using this compound could involve the following steps:
Incubation: The azidoindole probe is incubated with a biological sample, such as cell lysate or a purified protein mixture, allowing it to bind to its molecular targets.
Covalent Crosslinking: For photoaffinity labeling, the sample is exposed to UV light, which activates the azide group to form a highly reactive nitrene that covalently crosslinks the probe to its binding partners.
Click Reaction: An alkyne-containing reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for detection) is added. The "click" reaction specifically attaches the reporter to the azide group on the probe that is now bound to its target.
Detection and Analysis: The tagged targets are detected and quantified using instruments like HTS-compatible plate readers. Hits are identified as samples showing a significant signal, indicating a successful binding and tagging event. researchgate.net
This approach allows for the screening of vast compound libraries to discover molecules that interact with the same targets as indole-3-acetic acid (IAA), a crucial plant hormone and signaling molecule in various biological systems. nih.gov The robustness and specificity of the click chemistry reaction are particularly advantageous in the complex environment of a primary HTS screen. scienceintheclassroom.org
| HTS Platform Component | Function in Azidoindole-Based Screening |
| Robotic Liquid Handling | Dispensing of this compound, biological samples, and reporter molecules into microtiter plates (e.g., 384-well or 1536-well). scienceintheclassroom.org |
| UV Irradiation Source | (Optional) For photoaffinity labeling applications to induce covalent crosslinking of the azidoindole to its target. |
| Incubators | Controlled environment for binding reactions and subsequent click chemistry reactions. |
| High-Content Imagers / Plate Readers | Detection of fluorescent signals or luminescence from reporter tags to quantify probe-target interactions. |
| Data Analysis Software | Processing of large datasets to identify statistically significant "hits" from the screen. researchgate.net |
Integration with Proteomics and Metabolomics Studies
The integration of chemical probes like this compound with advanced analytical techniques such as proteomics and metabolomics provides deep insights into cellular mechanisms. Proteomics, the large-scale study of proteins, can reveal the identity and quantity of proteins that interact with a specific molecule. bohrium.com
This compound serves as a powerful tool for activity-based protein profiling (ABPP), a functional proteomic technology that uses active site-directed probes to profile the functional state of enzymes in complex proteomes. By mimicking the natural ligand, indole-3-acetic acid (IAA), the azido-derivative can identify specific IAA-binding proteins and enzymes involved in its metabolic pathways. nih.gov Following incubation and covalent crosslinking to its protein targets, the azide handle is used to attach a biotin tag via click chemistry. The biotinylated proteins can then be enriched from the complex mixture using streptavidin-coated beads.
The enriched proteins are subsequently digested, typically with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process identifies the specific proteins that interacted with the azidoindole probe. Recent studies have shown that using acetic acid as a mobile phase additive in reversed-phase liquid chromatography can improve the detection sensitivity for peptides in proteomics compared to the more commonly used formic acid. researchgate.netnih.gov
In metabolomics, azidoindoles can help elucidate metabolic pathways. By tracing the transformation of this compound within a cell or organism, researchers can identify downstream metabolites and the enzymes responsible for their formation. This provides a more dynamic view of the cellular response to IAA and its analogs. Label-free quantitative proteomics can be used to analyze the global protein response to IAA degradation, identifying upregulated proteins involved in stress responses and metabolic pathways. nih.gov
| Analytical Technique | Application with this compound | Research Findings |
| Activity-Based Protein Profiling (ABPP) | Identification of specific protein targets in a complex proteome. | Enables profiling of enzyme activity and identifying novel binding partners of the IAA scaffold. |
| Mass Spectrometry-Based Proteomics | Identification and quantification of proteins enriched via the azido-probe. | Reveals cellular response networks and metabolic pathways, such as the upregulation of proteins for scavenging reactive oxygen species during IAA degradation. nih.gov |
| Metabolomics (LC-MS, GC-MS) | Identification of metabolic products derived from the azidoindole probe. | Helps to map degradation pathways and identify key intermediates like dioxindole-3-acetic acid and isatin. nih.gov |
Addressing Challenges in Azidoindole Chemistry and Chemical Biology
Overcoming Limitations in Biocompatibility and Stability for In Vitro and In Vivo Research Applications
A significant challenge in the use of azidoindoles for in vitro and especially in vivo research is the trade-off between their stability and reactivity. rsc.org The azide functional group, while useful for bioorthogonal reactions, can be unstable. It is susceptible to reduction by endogenous biological thiols, such as glutathione, which is abundant in the cellular environment. This reduction converts the azide to an amine, rendering it useless for subsequent click chemistry reactions and potentially altering its biological activity.
Furthermore, the high reactivity required for applications like photoaffinity labeling can lead to low stability, making the compounds difficult to handle and store. Some protocols for generating azidoindoles produce them in situ because they are too unstable to be isolated. rsc.org Recent research has focused on developing synthetic methods that yield bench-stable 3-azidoindoles, which are easier to handle and purify while remaining sufficiently reactive for various chemical transformations. rsc.org
Strategies to improve biocompatibility and stability include:
Structural Modification: Altering the indole core or adding stabilizing groups can modulate the electronic properties of the azide, making it less prone to reduction while preserving its ability to participate in click reactions.
Encapsulation: Formulating the azidoindole probe within delivery systems like nanoparticles or liposomes can protect it from the reducing environment of the cell until it reaches its target compartment.
Pro-probes: Designing the probe in an inactive, more stable form that is converted to the active azidoindole only upon reaching a specific biological environment (e.g., through cleavage by a specific enzyme).
Overcoming these stability issues is critical for the successful application of azidoindoles as reliable chemical probes for studying biological processes in living systems. nih.gov
Enhancing Specificity and Sensitivity of Azidoindole Probes
The value of a chemical probe is determined by its specificity and sensitivity. Specificity ensures that the probe interacts only with its intended target(s), avoiding off-target effects that can confound experimental results. Sensitivity allows for the detection of these interactions even at low concentrations.
For this compound, specificity is largely determined by the indole-3-acetic acid scaffold, which mimics the natural ligand. However, modifications to this core structure may be necessary to fine-tune binding affinity and reduce interactions with unintended proteins. Competitive activity-based protein profiling (cABPP) can be used to assess the specificity of a probe by measuring its ability to be displaced by a known inhibitor of the target protein. nih.gov
Sensitivity is greatly enhanced by the use of the azide as a bioorthogonal handle. The click reaction is highly efficient and specific, meaning that it generates a strong, clean signal with very low background. This allows for the detection of even low-abundance protein targets. The choice of the reporter tag attached via the click reaction is also crucial.
Fluorescent Dyes: Bright, photostable dyes allow for sensitive detection in fluorescence microscopy and plate-based assays.
Biotin: The high affinity of the biotin-streptavidin interaction enables highly efficient enrichment of tagged proteins, increasing the sensitivity of subsequent detection by mass spectrometry or western blotting.
Further enhancements in specificity can be achieved by using combinations of additives that reduce non-specific binding or amplification in assays. nih.gov For instance, pre-clearing a sample with a general inhibitor can help to isolate the signal from a specific enzyme of interest. nih.gov
Broader Impact and Future Trajectories of Azidoindole Research in Academic Settings
Research into this compound and other azidoindoles has a significant impact on academic research by providing sophisticated tools to dissect complex biological pathways. As analogs of the phytohormone indole-3-acetic acid, these probes are invaluable for plant biology, enabling the identification of proteins involved in auxin signaling, transport, and metabolism. nih.govnih.gov
The future of azidoindole research is headed towards more complex applications and systems:
In Vivo Imaging and Profiling: The development of more stable and biocompatible azidoindole probes will enable their use in whole organisms, allowing for real-time imaging of auxin distribution and target engagement in living plants or animal models of disease.
Multi-omics Integration: Combining azidoindole-based chemical proteomics with transcriptomics and metabolomics will provide a holistic, systems-level understanding of cellular responses to auxin signaling.
Therapeutic Lead Discovery: By using azidoindoles in HTS platforms, researchers can identify small molecules that modulate the activity of auxin-binding proteins. nih.gov These hits could serve as starting points for the development of new herbicides or therapeutics for human diseases where auxin-related pathways are implicated.
The continued development and application of azidoindole chemistry will empower academic researchers to ask and answer fundamental questions in chemical biology, plant science, and medicine, ultimately driving innovation and discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
